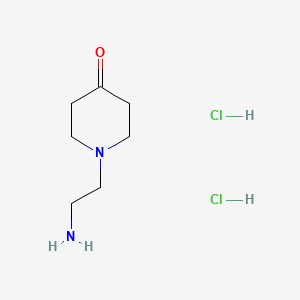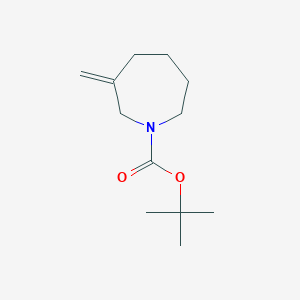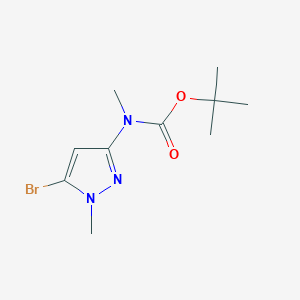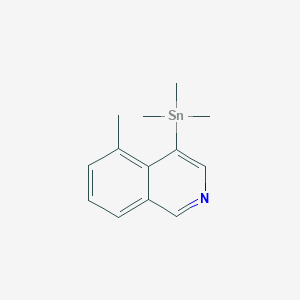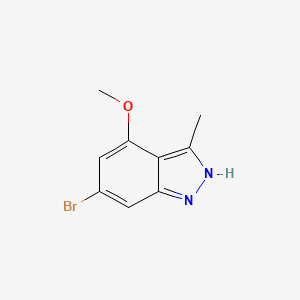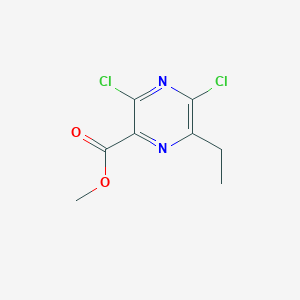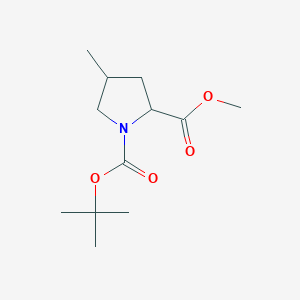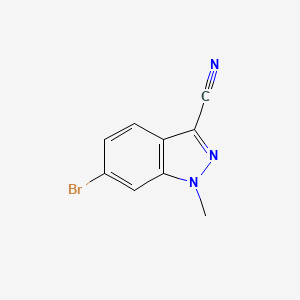
6-Bromo-1-methyl-1H-indazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-indazole-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
6-Bromo-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 6-substituted-1-methyl-1H-indazole-3-carbonitrile derivatives.
Reduction: Formation of 6-bromo-1-methyl-1H-indazole-3-amine.
Oxidation: Formation of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.
科学研究应用
6-Bromo-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and nitrile group can enhance binding affinity and selectivity through halogen bonding and hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
6-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-3-carbonitrile: Lacks the bromine atom at the 6-position.
6-Bromo-1-methyl-1H-indazole-4-carbonitrile: The nitrile group is at the 4-position instead of the 3-position.
Uniqueness
6-Bromo-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group at specific positions on the indazole ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other indazole derivatives.
属性
分子式 |
C9H6BrN3 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC 名称 |
6-bromo-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-4-6(10)2-3-7(9)8(5-11)12-13/h2-4H,1H3 |
InChI 键 |
VPPCXQLDCBPZGQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


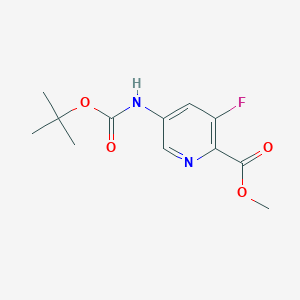
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
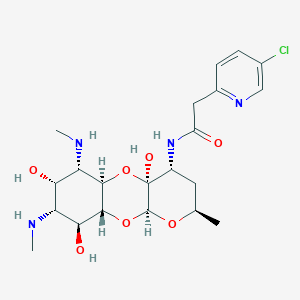
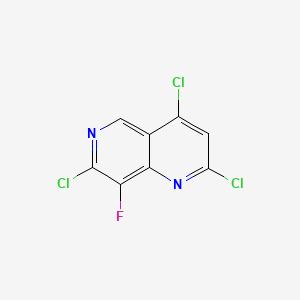
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)
